molecular formula C17H23NO4 B15171154 Dipropan-2-yl (E)-N-benzylidene-L-aspartate CAS No. 917955-78-3

Dipropan-2-yl (E)-N-benzylidene-L-aspartate

Cat. No.: B15171154
CAS No.: 917955-78-3
M. Wt: 305.4 g/mol
InChI Key: BAEZUFIUDRXILC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropan-2-yl (E)-N-benzylidene-L-aspartate is an L-aspartate derivative featuring two isopropyl (propan-2-yl) ester groups and a benzylidene Schiff base moiety. This compound is structurally characterized by its conjugated imine group (benzylidene), which forms through the condensation of the α-amino group of L-aspartate with benzaldehyde.

Properties

CAS No.

917955-78-3

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

dipropan-2-yl (2S)-2-(benzylideneamino)butanedioate

InChI

InChI=1S/C17H23NO4/c1-12(2)21-16(19)10-15(17(20)22-13(3)4)18-11-14-8-6-5-7-9-14/h5-9,11-13,15H,10H2,1-4H3/t15-/m0/s1

InChI Key

BAEZUFIUDRXILC-HNNXBMFYSA-N

Isomeric SMILES

CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)N=CC1=CC=CC=C1

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)N=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl (E)-N-benzylidene-L-aspartate typically involves the following steps:

    Formation of Benzylidene Aspartate: The initial step involves the condensation of benzaldehyde with L-aspartic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the benzylidene derivative of L-aspartic acid.

    Esterification: The benzylidene-L-aspartate is then esterified with propan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is crucial to maintain optimal reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (E)-N-benzylidene-L-aspartate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as hydroxide ions can replace the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxyl derivatives.

Scientific Research Applications

Dipropan-2-yl (E)-N-benzylidene-L-aspartate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dipropan-2-yl (E)-N-benzylidene-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The propan-2-yl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, biological activities, and physicochemical properties of Dipropan-2-yl (E)-N-benzylidene-L-aspartate with related aspartate derivatives:

Compound Name Key Functional Groups Biological Activity/Application Solubility/Stability Reference
This compound Isopropyl esters, benzylidene Schiff base Potential enzyme inhibition or receptor modulation (inferred) High lipophilicity due to esters and aromatic group N/A
Diallyl L-aspartate 4-methylbenzenesulfonate Allyl esters, tosylate salt Intermediate in peptide synthesis Low aqueous solubility (tosylate salt enhances crystallinity)
Dibenzyl N-Fmoc-N-benzyloxy-L-aspartate Benzyl esters, Fmoc, benzyloxy groups Peptide synthesis (protective groups) Moderate solubility in organic solvents
N-(Phosphonacetyl)-L-aspartate (PALA) Phosphonacetyl group Aspartate transcarbamylase inhibitor (Ki = 2.7 × 10⁻⁸ M) High aqueous solubility (polar phosphonate group)
N-Methyl-D-aspartate (NMDA) N-methyl group NMDA receptor agonist (neurotransmission) Water-soluble, charged at physiological pH

Key Differences

  • Ester Groups : The isopropyl esters in the target compound contrast with allyl () or benzyl esters (). Isopropyl groups may confer greater metabolic stability compared to allyl or benzyl groups, which are prone to enzymatic or chemical cleavage .
  • Schiff Base vs. Protective Groups : The benzylidene Schiff base is reversible under acidic conditions, whereas Fmoc and benzyloxy groups () require specific deprotection strategies. This reversibility could enable pH-sensitive drug delivery systems.
  • Enzyme Inhibition: PALA () exhibits nanomolar affinity for aspartate transcarbamylase, while the target compound’s benzylidene group may sterically hinder enzyme binding compared to PALA’s compact phosphonacetyl moiety.
  • Receptor Interaction : NMDA receptor ligands () rely on charged groups (e.g., N-methyl-D-aspartate) for ion channel activation. The target compound’s lipophilic benzylidene group might reduce receptor affinity but enhance blood-brain barrier penetration .

Pharmacological Potential

  • Enzyme Inhibition : The benzylidene group may mimic transition states in enzymatic reactions, akin to PALA’s role (), but with reduced potency due to bulkier substituents.
  • Neuroactive Properties : Structural similarities to NMDA receptor ligands () suggest possible neuromodulatory effects, though the isopropyl esters’ lipophilicity could alter pharmacokinetics compared to polar NMDA agonists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.